molecular formula C11H7ClKNO3 B12670629 Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-52-1

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B12670629
CAS No.: 83817-52-1
M. Wt: 275.73 g/mol
InChI Key: PQULLUAJSYUAIT-UHFFFAOYSA-M
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Description

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

Uniqueness

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its potassium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or amide counterparts .

Properties

CAS No.

83817-52-1

Molecular Formula

C11H7ClKNO3

Molecular Weight

275.73 g/mol

IUPAC Name

potassium;3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H8ClNO3.K/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12;/h2-5H,1H3,(H,14,15);/q;+1/p-1

InChI Key

PQULLUAJSYUAIT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)[O-].[K+]

Origin of Product

United States

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